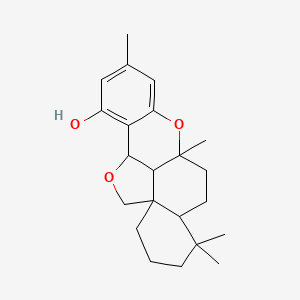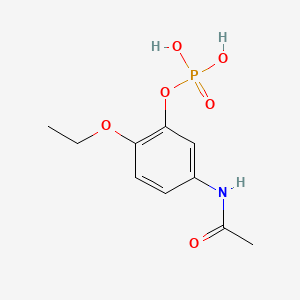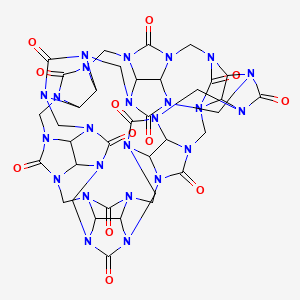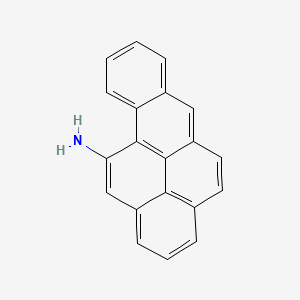
2-Methoxyfuran
Descripción general
Descripción
2-Methoxyfuran, also known as 2-Furyl methyl ether, is an organic compound with the molecular formula C5H6O2. It is a derivative of furan, characterized by the presence of a methoxy group attached to the second carbon of the furan ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Mecanismo De Acción
Target of Action
It is known to interact with various biochemical entities during its reactions .
Mode of Action
2-Methoxyfuran is known to undergo various chemical reactions. It forms cycloadducts with maleic anhydride and N-methylmaleimide . Additionally, it undergoes a Friedel-Crafts reaction with nitroalkenes, a process catalyzed by diphenylamine-tethered bis(oxazoline)-Zn(OTf)2 complexes .
Biochemical Pathways
Its reactions, such as the formation of cycloadducts and the friedel-crafts reaction, suggest that it may influence various biochemical pathways involving these reactants .
Pharmacokinetics
Its physical properties, such as being a liquid at room temperature and having a density of 1065 g/mL at 25 °C, suggest that it may have specific pharmacokinetic behaviors .
Action Environment
Its storage temperature is recommended to be between 2-8°c , suggesting that temperature could be a significant environmental factor affecting its stability and action.
Análisis Bioquímico
Biochemical Properties
2-Methoxyfuran plays a significant role in biochemical reactions, particularly in the formation of cycloadducts with maleic anhydride and N-methylmaleimide . It undergoes Friedel-Crafts reactions with nitroalkenes, catalyzed by diphenylamine-tethered bis(oxazoline)-Zn(OTf)2 complexes . These interactions suggest that this compound can act as a versatile intermediate in organic synthesis, interacting with various enzymes and proteins to facilitate these reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to participate in cycloaddition reactions and Friedel-Crafts reactions, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factorsStudies have shown that this compound can undergo hydrolysis and other degradation processes, which may influence its efficacy and safety in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its decomposition and interaction with enzymes. The primary decomposition pathway involves bond scission resulting in the formation of CH3 and 2-furanyloxy radicals . These radicals can further react to produce secondary products, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form adducts and undergo specific reactions may affect its localization and accumulation within cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxyfuran can be synthesized through several methods. One common approach involves the reaction of 2-bromofuran with sodium methoxide. This method yields this compound through a nucleophilic substitution reaction . Another method involves the acid hydrolysis of 2-acetoxyfuran or 2,5-diacetoxy-2,5-dihydrofuran .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of furfural alcohol or a hydrogenation-hydrogenolysis sequence from furfural in the vapor phase . These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
2-Methoxyfuran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form furan derivatives. For example, catalytic oxidation with molecular oxygen can yield furanone .
Reduction: Reduction of this compound can lead to the formation of dihydrofuran derivatives. This reaction typically requires hydrogen gas and a suitable catalyst.
Substitution: this compound participates in Friedel-Crafts alkylation reactions. For instance, it reacts with nitroalkenes in the presence of diphenylamine-tethered bis(oxazoline)-zinc complexes to form alkylated products .
Common Reagents and Conditions:
Oxidation: Molecular oxygen, catalysts such as palladium or platinum.
Reduction: Hydrogen gas, metal catalysts like palladium on carbon.
Substitution: Nitroalkenes, diphenylamine-tethered bis(oxazoline)-zinc complexes.
Major Products:
Oxidation: Furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Alkylated furan derivatives.
Aplicaciones Científicas De Investigación
2-Methoxyfuran is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds. Its reactivity makes it valuable in the formation of complex organic molecules .
Biology: In biological research, this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: While not directly used as a drug, this compound serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its derivatives are also employed in the manufacture of fragrances and flavoring agents .
Comparación Con Compuestos Similares
2-Methoxyfuran can be compared with other furan derivatives such as:
2-Methylfuran: Similar in structure but with a methyl group instead of a methoxy group.
3-Methylfuran: Another furan derivative with a methyl group at the third position.
2,5-Dimethoxytetrahydrofuran: A more complex derivative used in organic synthesis and as a solvent.
Uniqueness: this compound’s unique reactivity, particularly in Friedel-Crafts alkylation and its role as a building block in heterocyclic synthesis, distinguishes it from other furan derivatives. Its methoxy group provides distinct chemical properties that are exploited in various synthetic applications.
Propiedades
IUPAC Name |
2-methoxyfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCGHDNCMSOEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180078 | |
| Record name | 2-Methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25414-22-6 | |
| Record name | 2-Methoxyfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25414-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025414226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8I1P35T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















